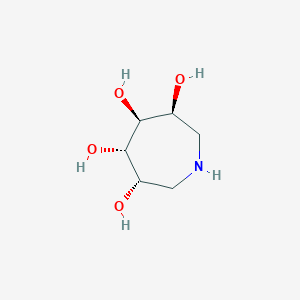
1,4-Butanediol-1,1,2,2,3,3,4,4-d8
Descripción general
Descripción
1,4-Butanediol-1,1,2,2,3,3,4,4-d8 is a deuterated derivative of butane-1,4-diol, where eight hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediol-1,1,2,2,3,3,4,4-d8 typically involves the deuteration of butane-1,4-diol. This can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The product is then purified through distillation or crystallization techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Butanediol-1,1,2,2,3,3,4,4-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Deuterated ketones or aldehydes.
Reduction: Deuterated alcohols.
Substitution: Deuterated alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
1,4-Butanediol-1,1,2,2,3,3,4,4-d8 has several applications in scientific research:
Chemistry: Used as a deuterated solvent or reagent in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties due to deuterium incorporation.
Mecanismo De Acción
The mechanism of action of 1,4-Butanediol-1,1,2,2,3,3,4,4-d8 involves the interaction of its deuterated hydroxyl groups with various molecular targets. The presence of deuterium can alter the compound’s reactivity and stability, leading to different reaction pathways compared to its non-deuterated counterpart. This can affect enzyme binding, reaction rates, and overall biochemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediol: The non-deuterated version of the compound.
1,1,2,2,3,3,4,4-Octafluorobutane-1,4-diol: A fluorinated analog with different chemical properties.
1,1,2,2,3,3,4,4-Octachlorobutane-1,4-diol: A chlorinated analog with distinct reactivity.
Uniqueness
1,4-Butanediol-1,1,2,2,3,3,4,4-d8 is unique due to its deuterium content, which imparts different physical and chemical properties compared to its hydrogenated analogs. This makes it valuable for specific applications where isotopic effects are important, such as in NMR spectroscopy and drug development.
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERYXYBDKMZEQL-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583480 | |
| Record name | (~2~H_8_)Butane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74829-49-5 | |
| Record name | (~2~H_8_)Butane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74829-49-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


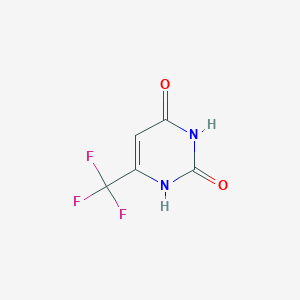
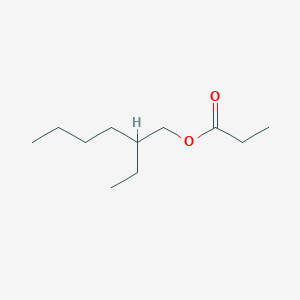
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)
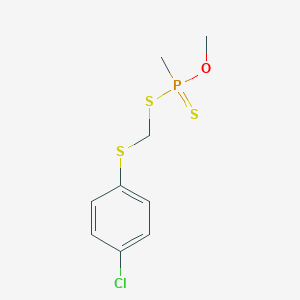
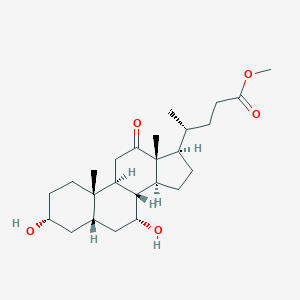
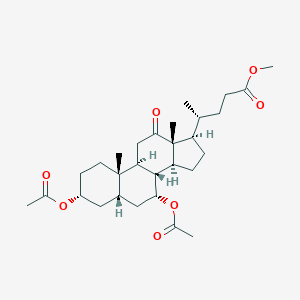
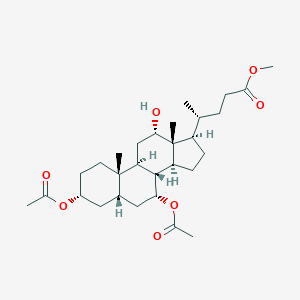

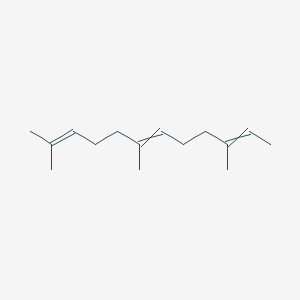

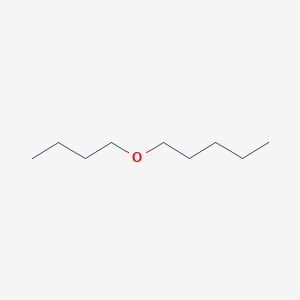
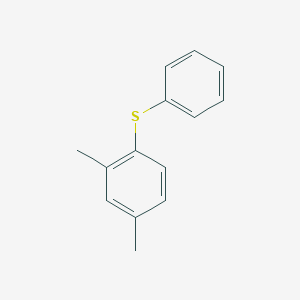
![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)
